![molecular formula C10H14ClN3 B2971719 {Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride CAS No. 1461708-65-5](/img/structure/B2971719.png)

{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

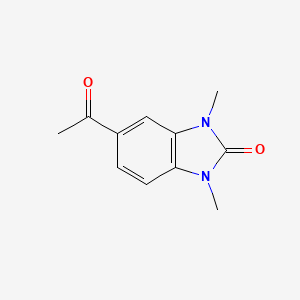

{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride is a chemical compound with the CAS Number: 1461708-65-5 . It has a molecular weight of 211.69 . The IUPAC name for this compound is 1-(imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes {Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride, has been a topic of interest in recent years . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

The InChI code for {Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride is 1S/C10H13N3.ClH/c1-12(2)8-9-7-11-10-5-3-4-6-13(9)10;/h3-7H,8H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride is a solid at room temperature . Its SMILES string is CNCC1=CN=C2N1C=CC=C2.Cl.Cl.O .Wissenschaftliche Forschungsanwendungen

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives, which include “{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride”, have been used in the development of optoelectronic devices . Their unique chemical structure and versatility make them suitable for this application .

Sensors

These compounds have also found use in the creation of sensors . Their optical behaviors and biological properties make them ideal for this purpose .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives have been used in the development of anti-cancer drugs . Their biological properties have been leveraged in this field .

Emitters for Confocal Microscopy and Imaging

These compounds have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for this application .

Material Science

Imidazo[1,2-a]pyridine derivatives are also useful in material science due to their structural character . They are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Treatment of Tuberculosis

There has been research into the use of these compounds in the treatment of tuberculosis . The study indicated a significant reduction of bacterial load when treated with a derivative of Imidazo[1,2-a]pyridine .

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

Aberrant expression of the PI3K signalling pathway is often associated with tumourigenesis, progression and poor prognosis . Hence, Imidazo[1,2-a]pyridine derivatives have attracted significant interest for the treatment of cancer via PI3Kα inhibition .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridin-3-ylmethyl dimethylamine hydrochloride is a compound that has been recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry It’s worth noting that compounds with similar structures have been found to interact with various biological targets .

Mode of Action

The mode of action of Imidazo[1,2-a]pyridin-3-ylmethyl dimethylamine hydrochloride involves its interaction with its targets, leading to changes in the target’s functionIt is known that the compound’s interaction with its targets involves hydrogen-bonding and steric interactions .

Biochemical Pathways

For instance, some compounds have been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .

Result of Action

Compounds with similar structures have shown inhibitory activity against multiple cancer cell lines .

Eigenschaften

IUPAC Name |

1-imidazo[1,2-a]pyridin-3-yl-N,N-dimethylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.ClH/c1-12(2)8-9-7-11-10-5-3-4-6-13(9)10;/h3-7H,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIYYDNYQINPHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN=C2N1C=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2971645.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2971648.png)

![2-(ethylthio)-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2971654.png)

![N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2971656.png)

![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2971659.png)